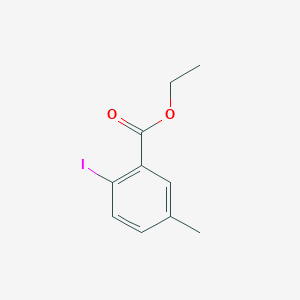

Ethyl 2-iodo-5-methylbenzoate

Descripción

Significance of Aryl Halides in Chemical Transformations

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.mechemistrylearner.com This structural feature imparts remarkable stability due to the delocalization of electrons within the conjugated π-system of the aromatic ring. chemistrylearner.com While this stability generally makes them less reactive towards simple nucleophilic substitution compared to their aliphatic counterparts, aryl halides are crucial intermediates in a multitude of synthetic reactions. fiveable.melibretexts.org

Their primary significance lies in their participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. fiveable.me These reactions enable the formation of new carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.me The reactivity of an aryl halide in these transformations is influenced by the identity of the halogen, with iodides generally being more reactive than bromides or chlorides. fiveable.menoaa.gov This reactivity allows chemists to use them as starting materials for a vast number of organic compounds, including aldehydes, ketones, and carboxylic acids. iitk.ac.in

Overview of Ester Derivatives in Synthetic Chemistry

Esters are a class of chemical compounds derived from an acid in which at least one hydroxyl (–OH) group is replaced by an organyl (R′) group. wikipedia.org Carboxylic acid esters, characterized by a carbonyl group bonded to an oxygen atom, are ubiquitous in both the natural world and industrial applications. wikipedia.orgmdpi.com They are found in natural products like fruits and essential oils, where they contribute to characteristic aromas, and are used extensively as solvents, plasticizers, and the monomeric units for polymers like polyesters. wikipedia.org

In the context of synthetic chemistry, esters are recognized as fundamental precursors and intermediates. mdpi.com The esterification reaction, which typically involves reacting a carboxylic acid with an alcohol, is a cornerstone of modern organic synthesis. wikipedia.orgmedcraveonline.com Ester functional groups can be readily converted back to carboxylic acids via hydrolysis or transformed into other functional groups, making them valuable for protecting reactive carboxylic acid groups during multi-step syntheses. chemistrysteps.com Their structural flexibility and moderate polarity are key physical properties that influence their application. wikipedia.org

Positioning of Ethyl 2-Iodo-5-methylbenzoate within Advanced Chemical Building Blocks

This compound is a specialized organic molecule that exemplifies the strategic combination of the functional groups discussed above. Its structure, featuring an ethyl ester, a methyl group, and an iodine atom arranged in a specific pattern on a benzene (B151609) ring, makes it a valuable advanced chemical building block. iodobenzene.ltd

The compound's utility stems from the presence of the highly reactive carbon-iodine bond, which can readily participate in a variety of substitution and cross-coupling reactions. This makes it an important intermediate for constructing complex organic molecules with specific physiological or material properties. iodobenzene.ltd Chemists can leverage the iodine atom for introducing new functional groups while the ester moiety provides another site for chemical modification. iodobenzene.ltd Consequently, this compound is not a simple commodity chemical but a tailored building block used in targeted research and development, particularly in the fields of medicinal chemistry and materials science for creating novel compounds, such as those for potential use in organic light-emitting diodes (OLEDs). iodobenzene.ltd

Chemical and Physical Properties

The distinct properties of this compound are determined by its molecular structure, which includes a benzene ring, an iodo group, a methyl group, and an ethyl ester group.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 933585-44-5 nih.gov |

| Molecular Formula | C₁₀H₁₁IO₂ nih.gov |

| Molar Mass | 290.10 g/mol nih.gov |

| Appearance | Typically a solid or liquid, may be white to off-white or colorless to slightly yellow iodobenzene.ltd |

| Solubility in Water | Low solubility / Insoluble iodobenzene.ltd |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane (B109758) and ethanol (B145695) iodobenzene.ltd |

Synthetic Methodologies

Several synthetic pathways have been developed for the preparation of this compound, reflecting its utility as a chemical intermediate.

| Starting Material | Brief Description of Method |

| 2-Methylbenzoic acid | This method involves a two-step process. First, 2-methylbenzoic acid undergoes an esterification reaction with ethanol, typically catalyzed by an acid like concentrated sulfuric acid, to form ethyl 2-methylbenzoate. The subsequent step is the iodination of this intermediate to introduce the iodine atom at the 2-position of the benzene ring. iodobenzene.ltd |

| Ethyl 5-methyl-2-nitrobenzoate | This route begins with the reduction of the nitro group on ethyl 5-methyl-2-nitrobenzoate to an amino group, yielding ethyl 5-methyl-2-aminobenzoate. This amine is then converted into a diazonium salt, which is subsequently displaced by an iodine atom in the presence of potassium iodide in a Sandmeyer-type reaction. iodobenzene.ltd |

| 2-Bromo-5-methylbenzoate ethyl ester | A palladium-catalyzed halogen exchange reaction can be employed. In this method, the bromo-substituted starting material is heated with an iodine source, such as potassium iodide, in the presence of a palladium catalyst and appropriate ligands to replace the bromine atom with iodine. iodobenzene.ltd |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-iodo-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWOPCVCIDLBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657013 | |

| Record name | Ethyl 2-iodo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933585-44-5 | |

| Record name | Ethyl 2-iodo-5-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933585-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-iodo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-iodo-5-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Iodo 5 Methylbenzoate and Analogues

Strategies for the Construction of the 2-Iodo-5-methylbenzoate Framework

Esterification of 2-Methylbenzoic Acid followed by Regioselective Iodination

A logical approach to the synthesis of Ethyl 2-iodo-5-methylbenzoate involves two primary steps: the initial formation of the ethyl ester followed by the introduction of the iodine atom onto the aromatic ring. The first step, the esterification of 2-methylbenzoic acid, is a standard transformation typically achieved via Fischer esterification, reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid.

The subsequent step, regioselective iodination, presents a significant chemical challenge. The two substituents on the ring, the methyl group (-CH₃) and the ethyl ester group (-COOEt), exert conflicting directing effects for electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the ester group is a deactivating, meta-director. To achieve the desired 2-iodo-5-methyl substitution pattern, where the iodine is ortho to the ester and meta to the methyl group, specialized methods are often required. Directed ortho-metalation or transition-metal-catalyzed C-H activation strategies can overcome these inherent regioselectivity issues. researchgate.net For instance, palladium-catalyzed methods have been developed for the ortho-iodination of benzoic acids, where the carboxylic acid or ester group itself directs the catalyst to the adjacent C-H bond. researchgate.netacs.org

Direct iodination of aromatic compounds with molecular iodine (I₂) is often slow because iodine is the least reactive halogen. To enhance its electrophilicity, an oxidizing agent is employed. Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice for this activation. epa.gov

The mechanism proceeds through the in-situ generation of a more potent electrophilic iodinating species. The process can be summarized as follows:

Oxidation of Iodine : Hydrogen peroxide oxidizes molecular iodine (I₂) to a more electrophilic species. This can be conceptualized as the formation of an iodonium (B1229267) ion (I⁺) or a related carrier species, such as protonated hypoiodous acid (H₂OI⁺).

Electrophilic Attack : The electron-rich aromatic ring of the ethyl 5-methylbenzoate substrate attacks the electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base in the reaction mixture (e.g., water or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

This oxidative approach is crucial for activating iodine towards reaction with both activated and deactivated aromatic rings. epa.gov

Diazotization-Iodination Routes from Aminobenzoate Precursors

The Sandmeyer reaction and related diazotization-iodination procedures offer a reliable and versatile method for introducing an iodine atom onto an aromatic ring by replacing an amino group. organic-chemistry.org This pathway is particularly useful when direct iodination proves difficult or lacks the required regioselectivity.

This synthetic route begins with Ethyl 5-methyl-2-nitrobenzoate and involves a two-step sequence:

Reduction of the Nitro Group : The nitro group (-NO₂) is first reduced to a primary amino group (-NH₂). This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium catalyst (Pd/C). This step yields the key intermediate, Ethyl 2-amino-5-methylbenzoate.

Diazotization and Iodination : The resulting aromatic amine is then converted into the target iodo-compound via a Sandmeyer-type reaction. nih.gov This process involves:

Diazotization : The amine is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form an arenediazonium salt. organic-chemistry.org The nitrous acid generated in situ reacts with the amino group to produce the diazonium cation (-N₂⁺).

Iodide Displacement : The resulting diazonium salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). prepchem.com The diazonium group is an excellent leaving group (releasing dinitrogen gas, N₂), allowing the iodide ion to readily substitute it on the aromatic ring. organic-chemistry.org This step does not typically require a copper catalyst, which is often necessary for the introduction of other halogens like chlorine or bromine. organic-chemistry.org

This sequence provides a highly regioselective method for producing this compound, as the positions of the functional groups are precisely defined by the structure of the starting nitro compound.

Halogen Exchange Reactions on Bromo-precursors

Halogen exchange, often referred to as an aromatic Finkelstein reaction, is a powerful method for converting more readily available aryl bromides or chlorides into the corresponding aryl iodides. acs.orgnih.gov Aryl iodides are often more reactive in subsequent cross-coupling reactions, making this transformation synthetically valuable. acs.org These reactions typically require a transition metal catalyst to facilitate the exchange. nih.gov

The conversion of Ethyl 2-bromo-5-methylbenzoate to its iodo-analogue can be efficiently achieved using a palladium catalyst. This method offers a direct route to the desired product from a bromo-precursor.

The catalytic cycle for this transformation is generally understood to involve the following key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl bromide (Ethyl 2-bromo-5-methylbenzoate), inserting into the carbon-bromine bond. This forms a high-valent arylpalladium(II) halide intermediate.

Halogen Exchange : The palladium(II) intermediate undergoes a halogen exchange step with an iodide salt present in the reaction mixture (e.g., sodium iodide or potassium iodide). The bromide ligand on the palladium is replaced by an iodide ligand.

Reductive Elimination : The resulting arylpalladium(II) iodide complex undergoes reductive elimination, forming the final product (this compound) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of this process can be highly dependent on the choice of palladium precursor, ligands, solvent, and temperature. Electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step.

Below is a table summarizing typical conditions found for related palladium-catalyzed halogen exchange reactions.

| Catalyst Precursor | Ligand | Iodide Source | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | P(tBu)₃ | NaI | Dioxane | 110 | Good to Excellent |

| Pd₂(dba)₃ | Xantphos | KI | Toluene | 100-120 | Moderate to Good |

| Pd(PPh₃)₄ | - | NaI | DMF | 120 | Good |

This table represents generalized conditions for palladium-catalyzed aryl bromide to aryl iodide exchange reactions and may require optimization for the specific substrate.

Ligand and Base Effects in Palladium-Catalyzed Halogen Exchange

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-halogen bonds. While a direct halogen-for-halogen exchange (an aromatic Finkelstein reaction) on a bromo- or chloro-analogue to produce this compound is plausible, a more recently developed method involves the decarbonylative iodination of aryl carboxylic acids. In such transformations, the choice of ligand and base is critical for catalytic efficiency and selectivity.

Research into the palladium-catalyzed iodination of aryl carboxylic acids has highlighted the efficacy of specific bidentate phosphine ligands, such as Xantphos. nih.gov The ligand's role is multifaceted; it stabilizes the palladium center, facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, and can actively participate in the reaction mechanism. One proposed mechanism suggests that the Xantphos ligand enables an unusual C-P reductive elimination to form a phosphonium (B103445) salt. This intermediate then facilitates a halide exchange with an iodine source, such as 1-iodobutane. nih.gov

Table 1: Key Components in Palladium-Catalyzed Iodination

| Component | Role | Example |

| Catalyst | Palladium (Pd) | Provides the metallic center for the catalytic cycle. |

| Ligand | Xantphos | Stabilizes the Pd center and participates in halide exchange. nih.gov |

| Iodine Source | 1-Iodobutane | Provides the iodine atom for the final product. nih.gov |

| Activating Agent | Deoxychlorinating Reagent | Converts the carboxylic acid to a more reactive intermediate in situ. nih.gov |

Anodic Oxidation in the Synthesis of Related Iodonium Salts

Electrochemical methods, specifically anodic oxidation, present a powerful and environmentally conscious alternative for generating hypervalent iodine reagents, such as diaryliodonium salts, from aryl iodides. researchgate.net These salts are versatile reagents in their own right and are closely related to the synthesis of functionalized aryl iodides. The process avoids the need for stoichiometric chemical oxidants, which reduces chemical waste and improves atom economy. nih.govrsc.org

In this method, an aryl iodide is oxidized at an anode in an electrochemical cell. This can be performed in the presence of another arene to form unsymmetrical diaryliodonium salts. researchgate.netsoton.ac.uk The reaction can be carried out in a simple undivided cell, often using a solvent mixture such as acetonitrile, hexafluoroisopropanol (HFIP), and triflic acid (TfOH), which also serves as the electrolyte. rsc.org

Significant advancements in this area include the development of multi-step continuous-flow procedures. nih.govnih.govchemrxiv.org Flow chemistry offers enhanced scalability, safety, and reaction control compared to batch methods, making anodic oxidation an attractive route for industrial applications. nih.govbeilstein-journals.org Yields for the synthesis of various diaryliodonium salts via anodic oxidation are often very good to excellent. rsc.org

Application of Microporous Compounds in Direct Iodination Methodologies for Benzoic Acids

The direct iodination of 2-methylbenzoic acid to produce 2-iodo-5-methylbenzoic acid (the precursor acid of the target ester) requires high regioselectivity to avoid the formation of other isomers. The use of microporous compounds, such as zeolites, has proven highly effective in achieving this selectivity. google.com

A patented process describes the iodination of 2-methylbenzoic acid in the presence of a β-form zeolite, iodine, an oxidizing agent, and acetic anhydride. google.comgoogle.com The microporous structure of the zeolite catalyst plays a crucial role in controlling the reaction's regioselectivity. The defined pore architecture is believed to favor the formation of the 5-iodo isomer by sterically hindering the iodination at other positions on the aromatic ring. google.com This shape-selective catalysis allows for the production of the desired isomer with high purity. google.com

The process is robust, and the zeolite catalyst can be readily separated from the reaction mixture by filtration and recycled for subsequent batches, adding to the method's efficiency and industrial viability. google.com

Evaluation of Synthetic Pathway Efficiency and Selectivity

The practical utility of a synthetic method is determined by its efficiency, selectivity, and the purity of the final product. A comparative analysis of different routes to iodobenzoic acids reveals significant disparities.

Comparative Analysis of Yields and Purity Profiles

Various methods for synthesizing 5-iodo-2-methylbenzoic acid have been reported, with widely differing outcomes in terms of yield and purity.

Traditional Methods : Older methods, such as those employing thallium(III) trifluoroacetate, suffer from extremely low yields (around 33%) and the use of highly toxic reagents, making them unsuitable for large-scale production. googleapis.compatsnap.com The Sandmeyer reaction, which involves diazotization of an amino group, is a multi-step process with inherent safety concerns related to diazotization and nitration steps. googleapis.com

Direct Iodination without Selective Catalysis : Direct iodination of 2-methylbenzoic acid with iodine and an oxidizing agent like periodic acid in the presence of a simple acid catalyst often results in unsatisfactory yields (52-65%) and low purity (around 95%). googleapis.com This necessitates extensive purification, leading to product loss. googleapis.com

Microporous Compound-Catalyzed Method : The process utilizing a β-form zeolite catalyst demonstrates superior performance. It achieves high selectivity and yield for 5-iodo-2-methylbenzoic acid. google.com Subsequent purification by simple crystallization can readily produce a product with a purity of 99% or higher. google.comgoogleapis.com

Air Oxidation Method : Another patented method utilizes air as the oxidant with elemental iodine. This approach reports high reaction yields (85-95%) and high purity (99%). google.com

Table 2: Comparative Analysis of Synthetic Pathways for 5-Iodo-2-methylbenzoic Acid

| Synthetic Method | Key Reagents | Reported Yield | Reported Purity | Drawbacks |

| Thallium-Based googleapis.compatsnap.com | 2-methylbenzoic acid, KI, Thallium(III) trifluoroacetate | ~33% | Not specified | Highly toxic reagent, low yield. |

| Sandmeyer Reaction googleapis.com | 2-methyl-5-nitrobenzoic acid → amine → diazonium salt | Variable | Requires purification | Multi-step, safety issues, cumbersome. |

| Direct Iodination (Acid Catalyst) googleapis.com | 2-methylbenzoic acid, I₂, periodic acid, acid catalyst | 52-65% | ~95% | Low purity, requires extensive purification. |

| Zeolite-Catalyzed Iodination google.comgoogleapis.com | 2-methylbenzoic acid, I₂, oxidizing agent, β-zeolite | High | >99% | Requires catalyst separation (recyclable). |

| Air Catalytic Oxidation google.comchemicalbook.com | 2-methylbenzoic acid, I₂, air, catalyst | 85-95% | >99% | Specific catalyst system required. |

| Diazotization of Amine chemicalbook.com | 2-amino-5-methylbenzoic acid, NaNO₂, KI | 85% | Not specified | Requires specific starting material. |

Development of High-Efficiency Industrial Processes for Related Iodobenzoic Acids

The development of an industrial-scale process for producing compounds like 5-iodo-2-methylbenzoic acid prioritizes efficiency, safety, cost-effectiveness, and environmental impact. The method involving microporous zeolite catalysts is particularly well-suited for industrial application. googleapis.com

The key advantages of this process include:

High Selectivity and Yield : The high selectivity towards the desired 5-iodo isomer minimizes the formation of byproducts, which simplifies the purification process and reduces waste. google.com

Simple Process : The production involves a straightforward reaction step followed by a simple separation and purification step (e.g., crystallization by adding water or by cooling), which reduces the operational burden. googleapis.comquickcompany.in

Catalyst Recyclability : The heterogeneous zeolite catalyst can be easily recovered by filtration and reused multiple times, ensuring a long service life for the catalyst and lowering production costs. google.com

High Purity Product : The process is capable of delivering a final product with purity levels exceeding 99%, which is often required for pharmaceutical intermediates. google.com

This combination of high efficiency, simple operation, and catalyst recycling makes the zeolite-based method a superior choice for the large-scale industrial production of high-purity 5-iodo-2-methylbenzoic acid. googleapis.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of iodinated aromatics can be evaluated through this lens.

Waste Prevention : Electrochemical methods like anodic oxidation excel here, as they avoid the use of stoichiometric chemical oxidants, thereby preventing the formation of corresponding waste products. rsc.org In contrast, traditional methods often generate significant waste.

Atom Economy : Anodic oxidation also demonstrates high atom economy, as it efficiently incorporates the iodine atom without the need for auxiliary reagents that end up as byproducts. nih.gov

Less Hazardous Chemical Syntheses : Moving away from highly toxic reagents like thallium salts is a clear application of this principle. patsnap.com Similarly, developing alternatives to the Sandmeyer reaction avoids the use and generation of potentially unstable diazonium compounds. googleapis.com The use of air as an oxidant is an inherently safer approach than using corrosive or unstable chemical oxidants. google.com

Use of Catalysis : The use of recyclable zeolite catalysts is a prime example of this principle. google.com Catalytic processes are superior to stoichiometric ones as they minimize waste. Palladium-catalyzed reactions also adhere to this principle, using small amounts of metal to achieve the desired transformation. nih.gov

Safer Solvents and Auxiliaries : Some modern iodination procedures are being developed in greener media, such as polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, which significantly reduces the environmental impact of organic solvents. benthamdirect.comnih.gov

Table 3: Evaluation of Synthetic Methods Against Green Chemistry Principles

| Method | Principle 1: Waste Prevention | Principle 3: Less Hazardous Synthesis | Principle 9: Catalysis |

| Thallium-Based | Poor (Stoichiometric toxic metal waste) | Poor (Uses highly toxic thallium) | Not catalytic |

| Anodic Oxidation | Excellent (No chemical oxidant waste) | Good (Avoids hazardous oxidants) | Not applicable (Electrochemical) |

| Zeolite-Catalyzed | Good (High selectivity reduces byproducts) | Good (Avoids highly toxic reagents) | Excellent (Uses recyclable catalyst) |

| Air Oxidation | Excellent (Byproduct is water) | Excellent (Uses air as oxidant) | Excellent (Catalytic process) |

By embracing these principles, the synthesis of this compound and its precursors can be made more sustainable and efficient.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Iodo 5 Methylbenzoate

Reaction Mechanism Studies of the Iodo-Group

The carbon-iodine (C-I) bond is the most reactive site on the aromatic ring for substitution reactions due to iodine being a good leaving group. This reactivity can be exploited through several mechanistic pathways.

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. This reaction typically proceeds via an addition-elimination mechanism. amazonaws.comgoogle.com The process involves two key steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex. amazonaws.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the iodide ion.

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. google.comgoogle.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. amazonaws.com

In the case of Ethyl 2-iodo-5-methylbenzoate, the ethyl carboxylate group (-COOEt) is an electron-withdrawing group situated ortho to the iodo substituent. This positioning should, in principle, activate the ring toward nucleophilic attack by stabilizing the anionic intermediate. However, the methyl group (-CH₃) at the para position relative to the ester (and meta to the iodo group) is electron-donating, which slightly counteracts this activation. Consequently, while SNAr reactions are mechanistically possible, this compound is only moderately activated, and forcing conditions (e.g., high temperatures, strong nucleophiles) may be required for such transformations to proceed at a reasonable rate. uva.nl

An alternative pathway for the substitution of the iodo group is the radical-nucleophilic aromatic substitution (SRN1) mechanism. aablocks.com Unlike the SNAr mechanism, the SRN1 reaction does not require strong electron-withdrawing groups on the aromatic ring. aablocks.com This multi-step chain reaction proceeds through radical and radical anion intermediates. googleapis.comrsc.org

The key steps of the SRN1 mechanism are:

Initiation: An electron is transferred to the aryl iodide from an initiator (e.g., solvated electrons from an alkali metal or photochemical stimulation), forming a radical anion. aablocks.com

Propagation:

The radical anion fragments, losing an iodide ion to form an aryl radical. aablocks.com

This aryl radical reacts with a nucleophile to form a new radical anion. aablocks.com

The new radical anion transfers its extra electron to another molecule of the starting aryl iodide, forming the product and regenerating the initial radical anion to continue the chain. aablocks.com

The C-I bond in this compound is susceptible to cleavage upon receiving an electron, making the SRN1 pathway a viable, albeit less commonly utilized, route for its functionalization. This pathway is particularly useful for reactions with nucleophiles that are also good electron donors, such as enolates. aablocks.com

Ester Group Reactivity: Hydrolysis and Transesterification Pathways

The ethyl ester group of this compound can undergo nucleophilic acyl substitution, with hydrolysis and transesterification being the most common transformations.

Hydrolysis is the cleavage of the ester to form the corresponding carboxylic acid (2-iodo-5-methylbenzoic acid) and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid. chemrxiv.org The rate of this reaction is influenced by both electronic and steric factors. The presence of the bulky iodine atom at the ortho position may sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to an unsubstituted ethyl benzoate (B1203000).

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the ester toward attack by a weak nucleophile like water.

Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Metal-Catalyzed Cross-Coupling Reactions

The iodo-group of this compound makes it an excellent substrate for a wide variety of metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high efficiency. The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Research has demonstrated that esters of 2-iodo-5-methylbenzoic acid are effective substrates for various palladium-catalyzed coupling reactions. While specific data on the ethyl ester is limited in published literature, the closely related methyl ester serves as an excellent proxy, exhibiting nearly identical reactivity.

Carbon-Carbon (C-C) Bond Formation: The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron compound, is a widely used method for constructing biaryl systems. Mthis compound has been successfully used in these reactions to produce a range of substituted biphenyls, which are important structural motifs in medicinal chemistry. High yields are typically achieved using standard palladium catalysts and bases.

| Coupling Partner | Catalyst System | Base | Solvent / Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorophenylboronic acid pinacol (B44631) ester | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF / H₂O, 80 °C | Methyl 4'-fluoro-4-methyl-[1,1'-biphenyl]-2-carboxylate | High | |

| 3-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF / H₂O, 80 °C | Methyl 3'-fluoro-4-methyl-[1,1'-biphenyl]-2-carboxylate | 91% | |

| 2-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF / H₂O, 80 °C | Methyl 2'-fluoro-4-methyl-[1,1'-biphenyl]-2-carboxylate | 88% |

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination enables the coupling of aryl halides with amines. This reaction is a cornerstone for the synthesis of arylamines. Patent literature describes the successful coupling of Mthis compound with complex diamines, demonstrating the utility of this substrate in constructing molecules for pharmaceutical research. rsc.org

| Coupling Partner | Catalyst System | Base | Solvent / Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine | Pd₂(dba)₃ / DPPP | Cs₂CO₃ | Toluene, 110 °C | Dimethyl 5,5'-dimethyl-2,2'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl)dibenzoate | Not Reported | rsc.org |

Carbon-Oxygen (C-O) Bond Formation: While direct examples of palladium-catalyzed C-O coupling (Buchwald-Hartwig etherification) with this compound are not readily found in the literature, the analogous C-S coupling with thiols proceeds efficiently. This suggests that C-O couplings with phenols and alcohols are also feasible under appropriate conditions, likely requiring a suitable palladium catalyst and ligand combination (e.g., those based on bulky, electron-rich phosphines or N-heterocyclic carbenes) and a strong base. The steric hindrance from the ortho-ester group might necessitate more robust catalytic systems or higher temperatures compared to less hindered aryl iodides.

| Coupling Partner | Catalyst System | Base | Solvent / Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Peracetylated N-acetylglucosamine thiol derivative | Pd(OAc)₂ / Xantphos | NEt₃ | Dioxane, 100 °C | Thioglycoside derivative | Not Reported |

The primary limitation in these cross-coupling reactions can be steric hindrance. The presence of the ester group at the C2 position, adjacent to the reacting C-I bond, can slow the rate of oxidative addition and may require more sterically demanding and electron-rich ligands to facilitate the reaction.

Copper-Mediated Coupling Approaches for Related Systems

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent a classic and evolving method for forming C-N, C-O, and C-S bonds with aryl halides. acs.org While traditional Ullmann reactions required harsh conditions, modern protocols utilize catalytic amounts of copper, often in the presence of ligands, to achieve high efficiency under milder conditions. uu.nlacs.org

A simple and versatile protocol for the amination of aryl iodides uses copper(I) iodide (CuI) as the catalyst with ethylene (B1197577) glycol as the ligand in 2-propanol. organic-chemistry.org This system is notably tolerant to moisture and can be performed in an air atmosphere, coupling various functionalized aryl iodides with amines in high yields. organic-chemistry.org The development of new ligands has been crucial in improving the scope and mildness of these reactions. acs.org For instance, the use of chelating ligands like ethylene glycol dramatically improves the arylation of alkylamines. acs.org

Mechanistic studies suggest that copper-catalyzed C-S cross-coupling can proceed through different pathways. One proposed mechanism for a photoinduced reaction involves a photoexcited copper(I)-thiolate complex that acts as an electron donor to the aryl iodide. nih.gov This generates an aryl radical that combines with a copper(II)-thiolate to form the product. nih.gov In ligand-free systems for C-S coupling, computational studies suggest that a catalytically competent intermediate, [Cu(SPh)₂]K, can be generated from the strong coordination of thiolate to the copper(I) catalyst, initiating the catalytic cycle. rsc.org

Stereoselective Glycosylation Mediated by Palladium(II) Catalysts

Palladium catalysis is a powerful tool for the synthesis of C-glycosides, which are important carbohydrate analogs found in natural products and pharmaceuticals. researchgate.net These reactions often involve the coupling of a glycosyl donor with an aryl halide. Palladium(II) catalysts have been effectively used in the stereoselective C-glycosylation of glycals with diaryliodonium salts, providing a method for synthesizing 2,3-dideoxy C-aryl glycosides with excellent α-stereoselectivity. nih.gov This protocol demonstrates broad substrate scope and functional group compatibility. nih.gov

Another strategy involves the palladium-catalyzed ortho-C–H glycosylation of aryl iodides using glycosyl chlorides as the glycosylation reagent. acs.org This method allows for the synthesis of a series of C-aryl glycosides in good to excellent yields and with high diastereoselectivity. acs.org The mechanism of palladium-catalyzed C-glycosylation can involve the formation of a π-allyl-Pd(II) intermediate from the glycal, followed by nucleophilic attack to generate the C-glycoside product. acs.org

Table 2: Examples of Palladium-Catalyzed Glycosylation

| Reaction Type | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| C-H Glycosylation | Pd(OAc)₂ / 5-norbornene-2-carbonitrile | Aryl iodides, Glycosyl chlorides | ortho-C–H functionalization followed by ipso-alkenylation. acs.org |

| Glycal Arylation | Pd(II) catalyst | Glycals, Diaryliodonium salts | Provides 2,3-dideoxy C-aryl glycosides with high α-stereoselectivity. nih.gov |

Cyclization Reactions and Annulation Strategies

Aryl iodides like this compound are valuable precursors for the synthesis of heterocyclic compounds through cyclization and annulation strategies. The carbon-iodine bond can serve as a handle for initiating intramolecular bond formations or participating in cascade sequences.

Intramolecular Cyclization of Hydrazones and Enamines

Radical cyclization reactions are a key method for synthesizing heterocyclic compounds from substrates like imines, oximes, and hydrazones. scispace.comresearchgate.net These reactions can be initiated photochemically, often under mild conditions without the need for toxic reagents. researchgate.net For a substrate derived from this compound, an aryl radical could be generated at the C2 position via treatment with a radical initiator. If a hydrazone or enamine moiety is tethered to the molecule at an appropriate position (e.g., via the ester group or an adjacent substituent), this aryl radical can undergo an intramolecular addition to the C=N or C=C bond, leading to the formation of a new heterocyclic ring. documentsdelivered.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a critical aspect of these transformations.

Cascade Reactions Involving Aromatic Iodides

Cascade reactions, also known as tandem reactions, allow for the construction of complex molecules from simpler starting materials in a single operation, which enhances synthetic efficiency. Aromatic iodides are excellent starting points for such sequences. For example, a palladium-catalyzed process has been described for the synthesis of benzo[a]imidazo[5,1,2-cd]indolizine derivatives from 2-arylimidazo[1,2-a]pyridines and o-dihaloarenes. researchgate.net This reaction proceeds via a double C-H activation, involving an initial intermolecular C3-arylation followed by a subsequent intramolecular C5-arylation. researchgate.net A similar strategy could be envisioned for this compound, where an initial intermolecular coupling reaction at the C-I bond is followed by an intramolecular C-H activation or other cyclization event to build a polycyclic framework.

Oxidative Transformations

The term "oxidative transformations" in the context of this compound can refer to several processes. A key transformation that the aryl iodide undergoes is oxidative addition, a fundamental step in many cross-coupling catalytic cycles. In a typical palladium-catalyzed reaction, the active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the aryl iodide. This step involves the formal oxidation of the palladium center from Pd(0) to Pd(II) and the cleavage of the C-I bond, forming an arylpalladium(II) halide intermediate. This intermediate is central to the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, which ultimately form the desired product and regenerate the Pd(0) catalyst.

Utilization of Hypervalent Iodine Reagents (e.g., 2-Iodoxybenzoic Acid) in Oxidations

Hypervalent iodine compounds are recognized for their utility as oxidizing agents due to their low toxicity, ready availability, and straightforward handling. orientjchem.org The reactivity of these reagents is centered on the reduction of the hypervalent iodine to its more stable monovalent state, which provides the thermodynamic driving force for oxidative transformations. nih.gov While direct oxidation of the methyl or ethyl ester groups on this compound is not the primary reaction pathway, the iodine atom itself is susceptible to oxidation.

Research into the oxidation of substituted 2-iodobenzoates has demonstrated that the iodine atom can be oxidized to a higher valence state. For instance, esters of 2-iodoxybenzoic acid (IBX-esters) have been successfully prepared through the oxidation of the corresponding 2-iodobenzoate (B1229623) esters using agents like sodium hypochlorite (B82951). acs.org This transformation converts the iodo- group into an iodyl- group, creating a new hypervalent iodine compound. This process is significant as it functionalizes the iodine atom, turning the substrate into a potential oxidizing agent itself.

This transformation can be represented for a generic methyl 2-iodobenzoate as follows:

| Reactant | Oxidizing Agent | Product |

| Methyl 2-iodobenzoate | Sodium Hypochlorite | Methyl 2-iodoxybenzoate (IBX-ester) |

This table illustrates the general transformation of a 2-iodobenzoate ester to its corresponding 2-iodoxybenzoate ester.

This reaction highlights a key reactivity pathway for compounds like this compound, where the focus is on the transformation of the iodine center rather than other parts of the molecule. The resulting IBX-esters are stable, microcrystalline products and represent a novel class of pentavalent iodine compounds. acs.org

Mechanistic Aspects of Oxidant-Mediated Reactions

The mechanism of oxidation at the iodine center in aryl iodides by reagents like Oxone® (a source of peroxymonosulfate) to form hypervalent iodine species is a well-established process. nih.gov In the case of this compound, the reaction with a strong oxidant would proceed via the oxidation of the iodine(I) atom to a higher oxidation state, typically iodine(III) or iodine(V).

The general mechanism for the oxidation of an aryl iodide to a hypervalent iodine(V) species, such as an IBX derivative, involves the following key steps:

Initial Oxidation: The oxidant, for example, the active species from sodium hypochlorite or Oxone®, attacks the iodine atom of the this compound. This initial step raises the oxidation state of the iodine from +1 to +3, forming an intermediate iodine(III) species.

Further Oxidation: The intermediate iodine(III) species undergoes further oxidation to the iodine(V) state. This results in the formation of the iodyl group (-IO₂) characteristic of IBX and its esters.

The reactivity of hypervalent iodine compounds in oxidation reactions is often rationalized by a ligand exchange and reductive elimination sequence. scripps.edu However, in the formation of an IBX-ester from this compound, the process is an oxidative addition to the iodine center. The stability of the resulting hypervalent iodine compound is influenced by the presence of the ortho-ester group, which can participate in intramolecular coordination with the iodine atom, a feature seen in the crystal structure of related compounds. acs.org

Some reactions involving hypervalent iodine reagents are proposed to proceed through a single electron transfer (SET) mechanism. orientjchem.orgorientjchem.org In such a pathway, an electron is transferred from the substrate to the hypervalent iodine reagent, forming a radical cation which then converts to the product. orientjchem.orgorientjchem.org While this is more commonly invoked for the oxidation of other functional groups by IBX, the initial formation of the hypervalent iodine species from the aryl iodide is a direct oxidation process.

Applications of Ethyl 2 Iodo 5 Methylbenzoate in Advanced Materials and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of ethyl 2-iodo-5-methylbenzoate in pharmaceutical development is primarily as a precursor or key intermediate. It is often derived from its parent, 2-iodo-5-methylbenzoic acid, and its reactive nature is exploited in the synthesis of complex active pharmaceutical ingredients (APIs).

Design and Synthesis of Specific Drug Molecules

This compound and its parent acid are crucial starting materials for constructing complex molecular frameworks found in modern therapeutics. The iodo-substituent facilitates modular assembly through powerful synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

A prominent example is the synthesis of Suvorexant , a dual orexin (B13118510) receptor antagonist used for the treatment of insomnia. The core structure of Suvorexant requires the assembly of multiple aromatic and heterocyclic components. The 2-iodo-5-methylbenzoyl moiety serves as a key fragment onto which other parts of the molecule are coupled, demonstrating its role in building intricate, multi-ring systems.

Furthermore, 2-iodo-5-methylbenzoic acid has been identified as a useful intermediate in the synthesis of several other pharmaceuticals, including:

Tamoxifen: A selective estrogen receptor modulator used in breast cancer therapy.

Griseofulvin: An antifungal medication.

Mesalazine: An anti-inflammatory drug used to treat inflammatory bowel disease.

Risperidone: An atypical antipsychotic. biosynth.com

The versatility of this intermediate allows for its incorporation into diverse synthetic pathways, highlighting its importance in drug discovery and development.

| Drug Molecule | Therapeutic Class | Role of the Intermediate |

|---|---|---|

| Suvorexant | Orexin Receptor Antagonist (Insomnia) | Key building block for constructing the core molecular framework. |

| Tamoxifen | Selective Estrogen Receptor Modulator (Anti-cancer) | Serves as a precursor in the synthetic pathway. biosynth.com |

| Risperidone | Atypical Antipsychotic | Utilized as an intermediate in its synthesis. biosynth.com |

Structural Modification for Enhanced Bioactivity (e.g., Antibacterial Agents)

The iodobenzoate scaffold is a valuable template for developing new bioactive agents. By modifying the core structure of this compound, researchers can synthesize novel compounds and screen them for therapeutic properties, particularly as antimicrobial agents. The presence of the halogen atom can enhance the lipophilicity and binding affinity of a molecule to its biological target.

Recent studies have focused on synthesizing derivatives of iodobenzoic acids to explore their antibacterial potential. For instance, a series of acylhydrazones derived from 2-, 3-, and 4-iodobenzoic acid demonstrated significant antimicrobial effects. nih.gov These compounds were tested against various bacterial strains, including the methicillin-resistant Staphylococcus aureus (MRSA), with many derivatives showing activity equal to or greater than commercially available antibiotics. nih.gov This research underscores the potential of using the iodobenzoate moiety as a foundational element for designing new classes of antibacterial drugs. nih.gov

Similarly, metal complexes of m-iodobenzoic acid have been investigated for their antimicrobial properties against bacteria like Escherichia coli and Bacillus subtilis, as well as yeasts. nih.gov These studies found a strong correlation between the chemical structure of the metal complexes and their antimicrobial activity, further validating the utility of the iodobenzoate structure in developing bioactive compounds. nih.gov

| Derivative Class | Key Finding | Targeted Microorganisms | Reference |

|---|---|---|---|

| Acylhydrazones of Iodobenzoic Acid | Showed beneficial antimicrobial effects, in some cases exceeding the activity of reference antibiotics. | Methicillin-Resistant Staphylococcus aureus (MRSA) | nih.gov |

| Metal Complexes of m-Iodobenzoic Acid | Demonstrated significant antimicrobial activity against various bacteria and yeasts. | Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiae | nih.gov |

Precursor in the Synthesis of Quinolone Frameworks

The quinolone and quinoline (B57606) motifs are core structures in many antibacterial, anticancer, and antiviral agents. nih.govnih.gov The synthesis of these heterocyclic frameworks often relies on the cyclization of appropriately substituted precursors. This compound is a valuable precursor for creating these necessary starting materials.

The ortho-iodo functionality allows for the introduction of an amine group via reactions like the Buchwald-Hartwig amination, transforming the benzoate (B1203000) into a substituted anthranilate derivative. This product can then undergo intramolecular cyclization reactions to form the quinolone ring system. The ability to perform such transformations makes this compound a strategic starting point for accessing the diverse and medicinally important family of quinolone-based drugs.

Building Block in Materials Science

Beyond its pharmaceutical applications, the unique electronic and reactive properties of this compound make it a promising building block for advanced organic materials.

Preparation of Organic Optoelectronic Materials (e.g., OLEDs, Solar Cells)

The development of organic materials for electronic devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells depends on molecules with extended π-conjugated systems. researchgate.net These systems are responsible for the material's ability to transport charge and interact with light. This compound can be used to construct these systems.

The reactive iodine atom is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are powerful tools for linking aromatic units together to build large, conjugated molecules or polymers. By coupling this compound with other aromatic building blocks, researchers can design novel materials with tailored electronic properties for use in organic electronic devices. sigmaaldrich.com For instance, the related compound 5-iodo-2-methylbenzoic acid is noted for its use in creating polarizing films for liquid crystal displays (LCDs), highlighting the role of iodinated aromatics in optoelectronic applications. thefnicon.com

Polymerization Studies Utilizing the Iodobenzoate Moiety

The iodobenzoate moiety is an ideal functional group for creating novel polymers through step-growth polymerization. libretexts.org The carbon-iodine bond on the aromatic ring can participate in a variety of cross-coupling polymerization reactions.

For example, in a Suzuki polycondensation reaction, a di-iodo monomer (like a derivative of this compound) can be reacted with an aromatic diboronic acid to form a fully conjugated polymer. The properties of the resulting polymer, such as its conductivity, bandgap, and solubility, can be fine-tuned by carefully selecting the monomer units. This synthetic strategy allows for the creation of new polymers for applications ranging from organic semiconductors to specialty plastics. The ester group on the this compound monomer could also be hydrolyzed post-polymerization to introduce carboxylic acid functionalities along the polymer backbone, further enhancing the material's properties or allowing for subsequent modifications.

Applications in Fragrance Chemistry through Structural Diversification

While many benzoate esters are valued components in the fragrance industry for their sweet, floral, and fruity notes, there is no direct evidence in the reviewed scientific literature to suggest that this compound is itself used as a fragrance ingredient. Its relatively high molecular weight and the presence of an iodine atom make it atypical for a compound intended for fragrance applications, where volatility is a key characteristic.

However, the true potential of this compound in fragrance chemistry lies in its utility as a versatile building block for the synthesis of novel aromatic compounds through structural diversification. The presence of three distinct functional groups—the ethyl ester, the methyl group, and the iodine atom—on the benzene (B151609) ring provides multiple reaction sites for chemical modification. This allows for the systematic alteration of the molecular structure to potentially develop new fragrance molecules with unique and desirable olfactory properties.

Furthermore, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other esters or amides. This modification of the ester moiety can significantly impact the volatility and odor characteristics of the compound. The methyl group, while less reactive, can also influence the final aroma of the molecule. The interplay of these structural modifications allows for the fine-tuning of the chemical structure to achieve specific scent profiles.

In essence, this compound serves as a scaffold that can be elaborated upon to create a library of new compounds for olfactory screening. While not a fragrance itself, its value to the fragrance industry would be as a key intermediate in the research and development of new, proprietary scent molecules.

Synthesis of Complex Organic Scaffolds of Biological Interest

This compound and its methyl analog, mthis compound, are valuable starting materials in the synthesis of complex organic scaffolds that are of significant interest in medicinal chemistry due to their potential biological activities. The reactivity of the carbon-iodine bond is particularly useful for constructing intricate molecular architectures.

Fused Thioglycosyl Benzoxathiepinone and Benzothiazepinone Derivatives

A notable application of mthis compound, a close structural analog of the ethyl ester, is in the synthesis of fused thioglycosyl benzoxathiepinone and benzothiazepinone derivatives. thegoodscentscompany.com These complex heterocyclic compounds are of interest due to their structural similarity to known biologically active molecules. thegoodscentscompany.com

The synthesis is a multi-step process that begins with a palladium-catalyzed arylation of glycosyl thiols with mthis compound. thegoodscentscompany.com This reaction forms a thioglycoside intermediate. The subsequent steps involve deprotection of the sugar hydroxyl groups followed by a lactonization reaction to form the seven-membered benzoxathiepinone or benzothiazepinone ring. thegoodscentscompany.com

The reaction conditions for the initial coupling typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine (B1218219) ligand like Xantphos, and a base, such as triethylamine (B128534) (NEt3), in a solvent like dioxane. thegoodscentscompany.com The reaction is heated to facilitate the coupling. This methodology has been shown to be effective for a range of substituted aryl iodides and various thiosugar partners, demonstrating the versatility of the approach for creating a diverse library of these complex molecules. thegoodscentscompany.com

Future Directions and Research Opportunities

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the carbon-iodine bond in Ethyl 2-iodo-5-methylbenzoate makes it an ideal substrate for cross-coupling reactions, which are fundamental in forming carbon-carbon and carbon-heteroatom bonds. Traditionally, palladium-based catalysts have dominated this field. However, future research is pivoting towards novel catalytic systems to overcome the limitations of cost, toxicity, and air sensitivity associated with precious metals.

Key research opportunities include:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on more common and less toxic metals such as copper, nickel, and iron. These metals offer a cost-effective and sustainable alternative to palladium for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.

Photoredox Catalysis: Employing visible light-induced photocatalysis to activate the C-I bond under exceptionally mild conditions. researchgate.net This approach avoids the need for high temperatures, reduces energy consumption, and can offer unique selectivity compared to traditional thermal methods. The use of elemental iodine as a promoter in such reactions could also be explored to enhance efficiency. organic-chemistry.org

Dual Catalysis Systems: Combining two different types of catalysts, such as a transition metal catalyst with a photoredox or an enzyme catalyst, to enable novel transformations that are not possible with a single catalyst. This could lead to the one-step synthesis of highly complex derivatives from this compound.

| Catalytic System | Potential Advantages | Research Focus | Example Reaction Type |

|---|---|---|---|

| Palladium-Based | High reactivity, well-established | Development of more stable and efficient ligands | Suzuki, Heck, Sonogashira Coupling |

| Earth-Abundant Metals (Cu, Ni, Fe) | Low cost, low toxicity, sustainable | Improving catalytic activity and substrate scope | Ullmann Condensation, Buchwald-Hartwig Amination |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, green energy source | Designing new photosensitizers, expanding reaction types | Radical-mediated C-C and C-X bond formation |

| Biocatalysis (Enzymes) | High chemo- and regioselectivity, environmentally friendly | Enzyme engineering for novel reactivity | Asymmetric synthesis, selective hydrolysis |

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic processes. mdpi.com Future research on this compound will focus on creating more environmentally benign and efficient synthetic routes, minimizing waste and hazardous substance use. nih.govmoderndynamics.in

Promising areas for investigation are:

Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with safer alternatives like water, supercritical CO2, or biodegradable solvents. nih.gov

Energy-Efficient Synthesis: Utilizing microwave-assisted or ultrasound-assisted techniques to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as developing metal-free iodination methods that avoid heavy metal waste streams. A method for synthesizing aryl iodides from arylhydrazines and iodine, which is free of metals and bases, represents a step in this direction. nih.govresearchgate.netnih.gov

Renewable Feedstocks: Exploring pathways that begin with renewable resources to synthesize the core aromatic structure, reducing reliance on petrochemicals. nih.gov

| Green Chemistry Principle | Application to this compound | Potential Impact |

|---|---|---|

| Prevent Waste | Develop high-yield, low-byproduct reactions (e.g., improved Sandmeyer reaction alternatives). nih.gov | Reduced need for purification, less chemical waste. |

| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or supercritical fluids in cross-coupling reactions. nih.gov | Minimized environmental pollution and worker exposure. |

| Design for Energy Efficiency | Employing microwave or photochemical methods instead of prolonged heating. researchgate.netmdpi.com | Lower energy costs and reduced carbon footprint. |

| Use of Catalysis | Shifting from stoichiometric reagents to highly efficient and recyclable catalysts (e.g., solid-supported catalysts). nih.gov | Enhanced reaction efficiency and reduced waste. |

Investigation of New Pharmacological Targets for Derivatives of this compound

The parent compound, 2-iodo-5-methylbenzoic acid, is a known key building block in the synthesis of Suvorexant, a dual orexin (B13118510) receptor antagonist for treating insomnia. This precedent highlights the potential of the 2-iodo-5-methylbenzoate scaffold in medicinal chemistry. Future research will aim to synthesize libraries of derivatives and screen them against new biological targets.

Potential research directions include:

Neurological Disorders: Building on the success of Suvorexant, new derivatives could be designed to modulate other central nervous system (CNS) receptors implicated in conditions like anxiety, depression, or neurodegenerative diseases.

Oncology: The benzoate (B1203000) moiety is present in various anticancer agents. researchgate.net Derivatives of this compound could be synthesized and evaluated as inhibitors of key cancer-related enzymes, such as protein kinases or histone deacetylases. Research into thiazolidinones incorporating a benzoate moiety has shown promise as potential anti-cancer agents and EGFR inhibitors. researchgate.net

Infectious Diseases: The structural diversity achievable through functionalization of the core molecule could lead to the discovery of novel antibacterial, antiviral, or antiparasitic agents. Multicomponent reactions could be employed to rapidly generate a diverse range of compounds for screening. nih.gov

| Therapeutic Area | Potential Molecular Target | Rationale for Investigation |

|---|---|---|

| Neurology | GABA Receptors, Serotonin Transporters | Structural similarity to known CNS-active molecules; precedent of Suvorexant. |

| Oncology | EGFR, Tyrosine Kinases, HDACs | Benzoate-containing compounds have shown activity as kinase inhibitors. researchgate.net |

| Infectious Disease | Bacterial Cell Wall Synthesis Enzymes, Viral Proteases | The scaffold allows for diverse 3D structures that can fit into enzyme active sites. |

Design of Advanced Materials with Tunable Properties through Functionalization of the Core Structure

The rigid, functionalizable aromatic core of this compound makes it an attractive building block for advanced materials. bldpharm.com By strategically modifying the molecule, new materials with tailored electronic, optical, or physical properties can be designed.

Future research opportunities in materials science include:

Metal-Organic Frameworks (MOFs): The carboxylic acid precursor (or the ester itself after hydrolysis) can serve as an organic linker to create porous MOFs. By introducing other functional groups, these MOFs could be designed for specific applications such as gas storage (e.g., H₂ or CO₂), separation, or catalysis.

Organic Electronics: Derivatives can be synthesized to act as components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The electronic properties can be tuned by attaching electron-donating or electron-withdrawing groups to the aromatic ring through cross-coupling reactions.

Functional Polymers: The molecule can be converted into a monomer and incorporated into polymers. The presence of the heavy iodine atom could impart useful properties like high refractive index or X-ray absorption, making the resulting polymers suitable for optical lenses or radiation-shielding materials.

| Material Class | Role of the Benzoate Structure | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Gas storage, catalysis, chemical sensing |

| Organic Semiconductors | Core building block for π-conjugated systems | OLEDs, organic solar cells, thin-film transistors |

| High-Performance Polymers | Functional monomer unit | High refractive index optics, specialty coatings |

Integration of Flow Chemistry and Automation in Synthesis

To accelerate the discovery and development of new derivatives and processes, modern synthesis technologies can be applied. Flow chemistry, where reactions are performed in continuous streams within a reactor, offers significant advantages over traditional batch processing. beilstein-journals.org

Future advancements will likely involve:

Continuous Flow Synthesis: Developing a continuous process for the synthesis of this compound and its subsequent derivatization. This can lead to improved safety (handling smaller volumes of reactive intermediates), higher consistency, and easier scalability. rsc.org The synthesis of related cyclic iodonium (B1229267) salts has already been optimized in flow reactors. beilstein-journals.org

Automated Reaction Optimization: Integrating flow reactors with automated systems that can systematically vary reaction parameters (temperature, pressure, catalyst loading, residence time) and use real-time analytics (e.g., HPLC, NMR) to rapidly identify optimal conditions.

High-Throughput Synthesis: Using automated platforms to perform numerous reactions in parallel, enabling the rapid creation of large libraries of derivatives for screening in drug discovery and materials science.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex, requires redesign of equipment | Simpler, by extending run time or using larger reactors. rsc.org |

| Safety | Higher risk due to large volumes of reagents | Improved safety with small reaction volumes and better heat control. beilstein-journals.org |

| Process Control | Difficult to precisely control temperature and mixing | Excellent control over reaction parameters. |

| Reproducibility | Can vary between batches | High consistency and product quality. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-iodo-5-methylbenzoate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves varying reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, iodine incorporation at the 2-position may require electrophilic aromatic substitution under controlled acidic conditions. Techniques like thin-layer chromatography (TLC) can monitor reaction progress , while recrystallization or column chromatography (using silica gel) can enhance purity . Detailed documentation of stoichiometry, solvent choice, and purification steps is critical for reproducibility .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and iodo-substituent positions. Mass spectrometry (MS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-referencing experimental data with computational predictions (e.g., PubChem’s InChIKey or NIST thermodynamic databases) ensures accuracy .

Q. How should researchers address solubility challenges during biological activity assays?

- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like dimethyl sulfoxide (DMSO) or ethanol, provided they do not interfere with assay conditions. Pre-formulation studies, including dynamic light scattering (DLS) for particle size analysis, help determine optimal concentrations. Stability under assay conditions (pH, temperature) should also be verified via HPLC .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical NMR spectra?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts. Discrepancies may arise from solvent effects or conformational dynamics, which can be modeled using implicit solvation models (e.g., PCM) or molecular dynamics simulations. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) provides structural confirmation .

Q. What strategies mitigate competing side reactions during iodination of 5-methylbenzoate derivatives?

- Methodological Answer : Competitive iodination at unintended positions (e.g., para to the methyl group) can be minimized by using directing groups or protecting the carboxylic acid as an ester. Kinetic studies (e.g., varying reaction time) and mechanistic probes (isotopic labeling) identify dominant pathways. Reaction monitoring via in-situ IR or GC-MS helps isolate intermediates .

Q. How do researchers evaluate conflicting data on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Contradictory reports may stem from varying catalytic systems (e.g., Pd vs. Cu) or solvent/base combinations. Systematic screening using design of experiments (DoE) methodologies identifies optimal conditions. Comparative studies with analogous halogenated esters (e.g., bromo or chloro derivatives) clarify electronic and steric effects .

Q. What approaches validate the compound’s role as a synthetic intermediate in drug discovery?

- Methodological Answer : Retrosynthetic analysis identifies this compound as a precursor for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. Biological relevance is confirmed by synthesizing derivatives (e.g., amides, heterocycles) and testing their pharmacokinetic profiles. Meta-analyses of structure-activity relationship (SAR) studies contextualize its utility .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in purity assessments?

- Methodological Answer : Implement orthogonal analytical methods: HPLC for purity, Karl Fischer titration for moisture content, and elemental analysis for C/H/N ratios. Statistical process control (SPC) charts track variability. Reporting lot numbers, storage conditions, and supplier details ensures transparency .

Q. What frameworks support ethical data reporting for novel derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.